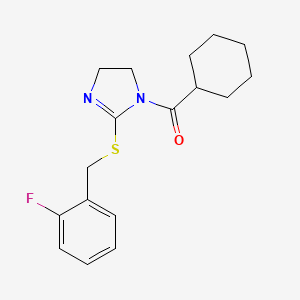

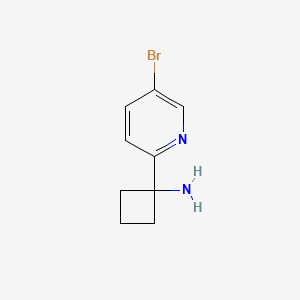

![molecular formula C20H13ClN2OS B2613351 N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313529-37-2](/img/structure/B2613351.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . They have also been investigated for their antimicrobial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves satisfactory yield and the compounds are in good agreement with elemental and spectral data . The synthesis process involves the use of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting prostaglandin biosynthesis. These compounds inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which mediates inflammation and pain. The goal is to develop drugs that retain anti-inflammatory efficacy while minimizing gastrointestinal (GI) side effects associated with COX-1 inhibition .

Analgesic Effects

Some of the synthesized derivatives exhibit significant analgesic activity. By targeting COX-2, they alleviate pain associated with inflammation. This dual action—anti-inflammatory and analgesic—makes them promising candidates for pain management .

Ulcerogenic and GI Mucosal Protection

Traditional NSAIDs, while effective, can cause GI irritation, bleeding, and ulceration due to COX-1 inhibition. However, the discovery of COX-2 inhibitors (coxibs) aimed to minimize these side effects. The challenge lies in balancing anti-inflammatory benefits with GI safety. Research on N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide derivatives explores this delicate balance .

Quorum Sensing Inhibition

Beyond inflammation, these compounds have potential in quorum sensing pathways. Bacteria use quorum sensing to coordinate behaviors such as biofilm formation and virulence production. Novel compounds that inhibit quorum sensing without being antibiotics are an emerging field of study .

Antimicrobial Properties

The title compound derivatives were investigated for antimicrobial activity against Gram-positive bacteria. Further research could explore their potential as antimicrobial agents .

COX-2 Inhibition

Certain derivatives exhibit fair COX-2 inhibitory activity, comparable to selective COX-2 inhibitors like celecoxib. Balancing efficacy and safety remains critical in drug development .

Mecanismo De Acción

Target of Action

The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . Two unique isoforms of cyclooxygenase, COX-1 and COX-2, have been identified in mammalian cells .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .

Biochemical Pathways

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involving the metabolism of arachidonic acid to prostaglandins and leukotrienes . This metabolism is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways . By inhibiting COX enzymes, this compound disrupts these pathways and their downstream effects, which include inflammation and pain .

Pharmacokinetics

The compound’s interaction with cox enzymes suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action include a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFALRXZMFFDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

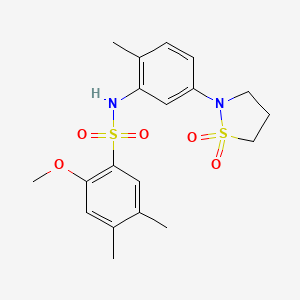

![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)

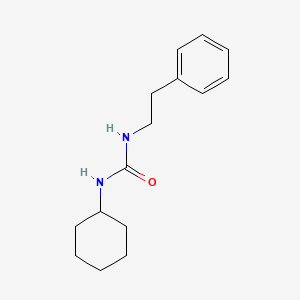

![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)

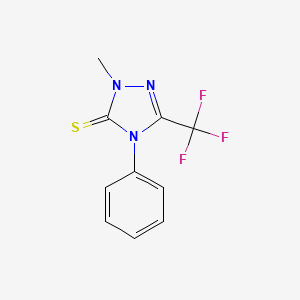

![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

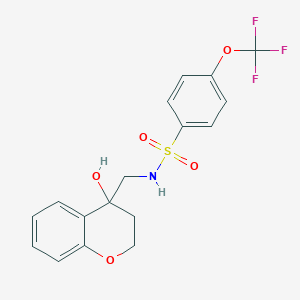

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)